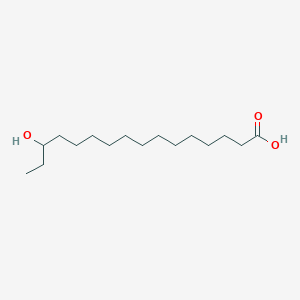
14-Hydroxyhexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
14-Hydroxyhexadecanoic acid is a long-chain fatty acid with the molecular formula C16H32O3. It is a hydroxylated derivative of hexadecanoic acid, also known as palmitic acid, where a hydroxyl group is substituted at the 14th carbon position. This compound is significant in various biological and industrial contexts due to its unique chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
14-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of hexadecanoic acid using specific enzymes or chemical reagents. For instance, cytochrome P450 enzymes can catalyze the hydroxylation of palmitic acid to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves biotransformation processes using microbial systems. These processes utilize genetically engineered microorganisms that express the necessary enzymes to convert palmitic acid into its hydroxylated form .
化学反応の分析
Types of Reactions
14-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula: C16H32O3
- Molecular Weight: 272.42 g/mol
- IUPAC Name: 14-hydroxyhexadecanoic acid
- CAS Number: 59642-38-5
The compound's structure allows for diverse interactions in biological systems, making it a candidate for various applications.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment. A patent (EP2381950B1) discusses its use as an anti-tumor agent, particularly against liver cancer. The compound demonstrated efficacy in xenograft mouse models, suggesting a mechanism that may inhibit tumor growth through apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Hydroxy fatty acids, including this compound, have been studied for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Cosmetic Industry
Due to its emollient properties, this compound is being explored for use in cosmetic formulations. Its ability to enhance skin hydration and barrier function makes it a valuable ingredient in creams and lotions .
Food Industry
The compound is also being investigated for its potential as a food additive or preservative due to its antimicrobial properties. Its presence in certain plant oils suggests that it may help extend the shelf life of food products by inhibiting microbial growth .
Biodegradation Studies
Research has shown that hydroxy fatty acids can play a role in the biodegradation of lipids in marine environments. Studies focusing on the abiotic degradation of algal lipids have identified this compound as a significant product, indicating its potential impact on marine ecosystems and nutrient cycling .
Table 1: Summary of Applications of this compound
| Application Area | Specific Use | Supporting Evidence |
|---|---|---|
| Pharmaceutical | Anticancer agent | Patent EP2381950B1 |
| Anti-inflammatory effects | Various studies on hydroxy fatty acids | |
| Cosmetic | Emollient in skin care products | Industry reports on cosmetic formulations |
| Food | Preservative with antimicrobial properties | Research on food additives |
| Environmental | Role in lipid biodegradation | Studies on algal lipid degradation |
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that treatments incorporating this compound resulted in significant tumor size reduction in xenograft models of lung cancer, highlighting its potential as a novel therapeutic agent .
Case Study 2: Cosmetic Formulations
A formulation trial involving creams containing varying concentrations of this compound showed improved skin hydration levels compared to control formulations without the compound, underscoring its efficacy as an emollient .
作用機序
The mechanism of action of 14-Hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is incorporated into the cutin polymer in plant cuticles, providing structural integrity and protection against environmental stress . The hydroxyl group allows for hydrogen bonding, which contributes to the stability and functionality of the cutin polymer.
類似化合物との比較
Similar Compounds
16-Hydroxyhexadecanoic acid: Another hydroxylated derivative of palmitic acid, with the hydroxyl group at the 16th carbon position.
12-Hydroxyhexadecanoic acid: Hydroxylated at the 12th carbon position.
10-Hydroxyhexadecanoic acid: Hydroxylated at the 10th carbon position.
Uniqueness
14-Hydroxyhexadecanoic acid is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological functions. The position of the hydroxyl group affects its ability to form hydrogen bonds and interact with other molecules, making it distinct from other hydroxylated fatty acids .
特性
分子式 |
C16H32O3 |
|---|---|
分子量 |
272.42 g/mol |
IUPAC名 |
14-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChIキー |
KBDZCYDPGRYCRM-UHFFFAOYSA-N |
SMILES |
CCC(CCCCCCCCCCCCC(=O)O)O |
正規SMILES |
CCC(CCCCCCCCCCCCC(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















